molecular formula C9H13NO B088773 Aminocarb phenol CAS No. 14143-25-0

Aminocarb phenol

Cat. No. B088773
CAS RN: 14143-25-0
M. Wt: 151.21 g/mol
InChI Key: SZBIKNXBDIVHKY-UHFFFAOYSA-N
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Description

Aminocarb phenol is a chemical compound with the molecular formula C9H13NO . It is a molecule that contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl .


Synthesis Analysis

Phenolic compounds, including Aminocarb phenol, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They are synthesized through various methods in the laboratory, including synthetic elaboration . The synthesis of phenolic compounds involves chemical properties such as acidity and formation of radicals, which are directly linked with their key biological activities .


Molecular Structure Analysis

The molecular structure of Aminocarb phenol includes an aromatic ring with at least one hydroxyl group . It also contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Phenols, including Aminocarb phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . Nitrogen-containing organic carbon (NOC) in atmospheric particles, which includes compounds like aminophenols, can form brown carbon (BrC) from iron-catalyzed reactions .


Physical And Chemical Properties Analysis

Aminocarb phenol has a molecular weight of 151.21 g/mol . Phenols generally have higher boiling points compared to other hydrocarbons with equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

  • Environmental Impact : A study by Eidt et al. (1988) investigated the fate and short-term persistence of Aminocarb in a New Brunswick headwater stream. They found that Aminocarb dispersed throughout the water column and concentrations diminished logarithmically downstream. Aminocarb phenol was consistently found in measurable concentrations, indicating its environmental persistence (Eidt, Bacon, Degraeve, & Mallet, 1988).

  • Electrochemical Detection : Batley and Afgan (1981) studied the electrochemical activity of Aminocarb for analytical detection, suggesting its potential for electrochemical analysis in association with high-pressure liquid chromatography (Batley & Afgan, 1981).

  • DNA Interaction : Research by Zhang et al. (2010) focused on the interaction between Aminocarb and calf thymus DNA. Their findings indicated an intercalative binding mode of Aminocarb with DNA, which could have implications for understanding its biological effects (Zhang, Hu, Zhao, Li, & He, 2010).

  • Protein-Phenolic Interactions : A review by Ozdal et al. (2013) discussed the effects of protein–phenolic interactions on protein and phenolic compound's structure and functionality, which may be relevant for understanding Aminocarb phenol interactions (Ozdal, Çapanoğlu, & Altay, 2013).

  • Simultaneous Determination in Water : Cassista and Mallet (1984) developed a method for the simultaneous determination of Aminocarb and its hydrolysis products in water, enhancing the analytical capabilities for environmental monitoring (Cassista & Mallet, 1984).

  • Analytical Method Development : Lévesque and Mallet (1983) studied the recovery and analysis of Aminocarb and its derivatives from water using Amberlite XAD resins and gas chromatography, providing a method for environmental analysis (Lévesque & Mallet, 1983).

  • Biochemical Reactions with Amino Acids : Dominguez-Huerta et al. (2018) reported a method to modify amino acids with phenol under bio-compatible conditions, which could be relevant for understanding Aminocarb phenol's biochemical interactions (Dominguez-Huerta, Perepichka, & Li, 2018).

Safety And Hazards

Phenol, a related compound, is known to cause severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing genetic defects. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Phenolic compounds, including Aminocarb phenol, are becoming increasingly popular due to their beneficial physiological effects . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . Future research is expected to focus on the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .

properties

IUPAC Name

4-(dimethylamino)-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-6-8(11)4-5-9(7)10(2)3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBIKNXBDIVHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041598
Record name Aminocarb phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminocarb phenol

CAS RN

14143-25-0
Record name 4-(Dimethylamino)-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14143-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminocarb phenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(dimethylamino)-3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminocarb phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.522
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Record name AMINOCARB PHENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Weinberger, R Greenhalgh - Environmental Toxicology and …, 1984 - Wiley Online Library
… fenitrothion, fenitro oxon and 3-methyl-4-nitrophenol [4], while the NP aminocarb fraction largely contained 4-(methylamino)-3 methylphenol methyl carbamate and aminocarb phenol. …
Number of citations: 15 setac.onlinelibrary.wiley.com
DC Eidt, GB Bacon, GM DeGraeve… - Archives of Environmental …, 1988 - Springer
… Aminocarb phenol was found consistently in measurable concentrations in water treated with the aqueous formulation, but in much smaller concentrations in water treated with the oil …
Number of citations: 5 link.springer.com
KMS Sundaram, R Hindle, S Szeto - 1978 - hero.epa.gov
… A procedure for the isolation of aminocarb (4-dimethylamino- m-tolyl methylcarbamate) and its phenolic carbamate (aminocarb phenol, (4-dimethylamine- m-cresol)) from aqueous …
Number of citations: 5 hero.epa.gov
TB Waggoner - 1980 - hero.epa.gov
… Major metabolites occurred in the organosoluble fraction and were identified as 4-(methylamino)-3-methylphenol methyl carbamate and aminocarb phenol. …
Number of citations: 0 hero.epa.gov
DA Leger, VN Mallet - Journal of Agricultural and Food Chemistry, 1988 - ACS Publications
… The mass spectrum of a standard of aminocarb phenol, under the same conditions, is identical except for thepeak at m/z 124. Thus, it is concluded that aminocarb phenol is responsible …
Number of citations: 3 pubs.acs.org
SC Slahck - Journal of the Association of Official Analytical …, 1985 - academic.oup.com
… Although this method is amenable to peak area measurements, peak heights were chosen to eliminate difficulties in data processing of the aminocarb phenol impurity peak (B) shown in …
Number of citations: 6 academic.oup.com
WD Marshall, WN Yule, DJ Ecobichont - Archives of environmental …, 1986 - Springer
Transformation products of aminocarb resulting from the selective oxidation of thep-di-methylamino functionality, of them-methyl functionality or from the carbamate N-methyl …
Number of citations: 4 link.springer.com
GL Brun, RM MacDonald - Bulletin of Environmental Contamination and …, 1980 - Springer
MATERIALS AND METHODS Chemicals and Equipment-The acetonitrile used was HPLC grade and all other solvents were pesticide grade. Reagents and other materials were solvent …
Number of citations: 15 link.springer.com
BD Ripley, HE Braun - Journal of the Association of Official …, 1983 - academic.oup.com
Relative retention time data for 194 pesticides and metabolites are reported for a 15 m SE-30 capillary gas chromatographic column under a single temperature programmed regime. …
Number of citations: 65 academic.oup.com
ASY Chau, BK Afghan - 2020 - books.google.com
First Published in 1982, this set offers a comprehensive guide into the process of analysing water for pesticides. Carefully compiled and filled with a vast repertoire of notes, diagrams, …
Number of citations: 1 books.google.com

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